molecular formula C8H8Cl2N2 B13297507 6-Chloro-1H-isoindol-3-amine hydrochloride CAS No. 76644-75-2

6-Chloro-1H-isoindol-3-amine hydrochloride

Cat. No.: B13297507
CAS No.: 76644-75-2
M. Wt: 203.07 g/mol
InChI Key: WHFDJXQCKGWRLF-UHFFFAOYSA-N
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Description

6-Chloro-1H-isoindol-3-amine hydrochloride is a heterocyclic compound that features a chlorine atom attached to the sixth position of the isoindole ring. This compound is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the chlorine atom and the amine group in its structure makes it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1H-isoindol-3-amine hydrochloride typically involves the chlorination of 1H-isoindole-3-amine. One common method is the reaction of 1H-isoindole-3-amine with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective chlorination at the sixth position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more scalable and cost-effective production method.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1H-isoindol-3-amine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction Reactions: The compound can be reduced to form the corresponding amine or hydrocarbon derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate in acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Formation of substituted isoindole derivatives.

    Oxidation Reactions: Formation of nitroso or nitro isoindole derivatives.

    Reduction Reactions: Formation of reduced isoindole derivatives.

Scientific Research Applications

6-Chloro-1H-isoindol-3-amine hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It is used as a building block for the construction of complex organic molecules.

    Biological Studies: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Material Science: It is used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-Chloro-1H-isoindol-3-amine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The chlorine atom and amine group can form hydrogen bonds or electrostatic interactions with the target molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1H-isoindole hydrochloride: A similar compound with an amine group at the third position but without the chlorine atom.

    6-Bromo-1H-isoindol-3-amine hydrochloride: A compound with a bromine atom instead of chlorine at the sixth position.

    6-Fluoro-1H-isoindol-3-amine hydrochloride: A compound with a fluorine atom instead of chlorine at the sixth position.

Uniqueness

6-Chloro-1H-isoindol-3-amine hydrochloride is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. The chlorine atom can participate in various chemical reactions, making this compound a valuable intermediate in organic synthesis and medicinal chemistry.

Properties

CAS No.

76644-75-2

Molecular Formula

C8H8Cl2N2

Molecular Weight

203.07 g/mol

IUPAC Name

5-chloro-3H-isoindol-1-amine;hydrochloride

InChI

InChI=1S/C8H7ClN2.ClH/c9-6-1-2-7-5(3-6)4-11-8(7)10;/h1-3H,4H2,(H2,10,11);1H

InChI Key

WHFDJXQCKGWRLF-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)Cl)C(=N1)N.Cl

Origin of Product

United States

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